3'-Hydroxy-D-sepiapterin
Overview
Description
3’-Hydroxy-D-sepiapterin is a chemical compound with the molecular formula C9H11N5O4 and a molecular weight of 253.2 g/mol . It is primarily used as a standard in measuring levels of 3’-hydroxy-D-sepiapterin in biological samples . This compound is particularly significant in the context of dihydropterin deficiency, such as phenylketonuria, where its levels are elevated .
Chemical Reactions Analysis
3’-Hydroxy-D-sepiapterin undergoes various chemical reactions, including:
Oxidation: This reaction can convert 3’-Hydroxy-D-sepiapterin into its oxidized forms under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Various substitution reactions can occur, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-Hydroxy-D-sepiapterin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-D-sepiapterin involves its role as a precursor in the biosynthesis of tetrahydrobiopterin. Tetrahydrobiopterin is a cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases . The compound is converted into tetrahydrobiopterin through a series of enzymatic reactions, involving enzymes such as sepiapterin reductase . This pathway is crucial for the synthesis of neurotransmitters and other metabolic products .
Comparison with Similar Compounds
3’-Hydroxy-D-sepiapterin can be compared with other similar compounds, such as:
Tetrahydrobiopterin: The end product of the biosynthesis pathway involving 3’-Hydroxy-D-sepiapterin, essential for various enzymatic reactions.
Sapropterin: A synthetic form of tetrahydrobiopterin used in the treatment of phenylketonuria.
The uniqueness of 3’-Hydroxy-D-sepiapterin lies in its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin and its use as a biomarker in certain metabolic disorders .
Properties
IUPAC Name |
2-amino-6-[(2R)-2,3-dihydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNIUIKIRXYAAW-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)[C@@H](CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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